5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic acid
Overview
Description
5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO5S2 and a molecular weight of 277.32 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO5S2/c11-9(12)7-5-8(16-6-7)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
As mentioned earlier, 5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic acid is a powder that is stored at room temperature .
Scientific Research Applications
5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic acid: A Comprehensive Analysis
Anticancer Applications: Thiophene derivatives, including 5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic acid, have been studied for their potential anticancer properties. These compounds can be used in the synthesis of anticancer agents due to their ability to interact with various biological targets involved in cancer progression .
Anti-inflammatory Applications: These compounds also exhibit anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs. Their mechanism of action may involve the modulation of inflammatory pathways .
Antimicrobial Applications: The antimicrobial properties of thiophene derivatives make them useful in the fight against infectious diseases. They can be incorporated into the synthesis of agents that target bacterial, viral, or fungal pathogens .
Antihypertensive Applications: Thiophene derivatives have been explored for their antihypertensive effects, which could lead to new treatments for high blood pressure and related cardiovascular conditions .
Anti-atherosclerotic Applications: These compounds have shown promise in the development of anti-atherosclerotic agents, potentially aiding in the prevention or treatment of atherosclerosis .
Proteomics Research Applications: 5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic acid is available for purchase as a product for proteomics research, indicating its use in the study of proteins and their functions within biological systems .
Industrial Applications: While specific industrial applications are not detailed in the search results, thiophene derivatives are known to possess a variety of properties that make them valuable in industrial settings. They can be used as raw materials in chemical synthesis, serve as metal complexing agents, and contribute to the development of insecticides and other products .
Springer - Recent strategies in the synthesis of thiophene derivatives Santa Cruz Biotechnology - 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid BMC Chemistry - Therapeutic importance of synthetic thiophene
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-morpholin-4-ylsulfonylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S2/c11-9(12)7-5-8(16-6-7)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDTWUJEOHTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic acid | |
CAS RN |
1041528-64-6 | |
Record name | 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.